molecular formula C20H16O3S B2952772 (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid CAS No. 852851-88-8

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No. B2952772
CAS RN: 852851-88-8
M. Wt: 336.41
InChI Key: UFJARPROIBLYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as TTA-A2, is a synthetic compound that is widely used in scientific research. It belongs to the class of retinoic acid receptor-related orphan receptors (RORs) agonists, which are known to regulate various physiological processes, including metabolism, immunity, and circadian rhythm. TTA-A2 has been shown to have potential therapeutic applications in several diseases, including autoimmune disorders, cancer, and metabolic disorders.

Mechanism of Action

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid acts as an agonist of RORs, which are nuclear receptors that regulate gene expression. RORs play a crucial role in the regulation of various physiological processes, including metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid binds to RORs and activates them, leading to the modulation of gene expression. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to regulate the expression of several genes involved in metabolism, immunity, and circadian rhythm.
Biochemical and Physiological Effects:
(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been found to regulate the expression of several genes involved in metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by regulating glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have beneficial effects in animal models of autoimmune disorders, cancer, and metabolic disorders. However, (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has some limitations for lab experiments. It is a synthetic compound that may have some off-target effects. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid may also have some toxicity concerns, which need to be addressed before its use in humans.

Future Directions

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several potential future directions for research. It can be studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and metabolic disorders. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can also be studied for its potential use in regulating circadian rhythm. Further research is needed to understand the mechanism of action of (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid and its potential off-target effects. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the coupling of 3-phenylmethoxybenzaldehyde with thiophene-2-boronic acid, followed by the Heck reaction with 2-bromoacrylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to modulate the expression of several genes involved in metabolism, immunity, and circadian rhythm. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been found to have beneficial effects in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. (E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by regulating glucose and lipid metabolism.

properties

IUPAC Name

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJARPROIBLYDR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C3=CC=CS3)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

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